TT-012

Melanoma Transcription Factor Dimer Disruption

ML329, the most cited MITF inhibitor alternative, acts through an undefined mechanism without direct binding data-producing mechanistically uninformative results in dimerization studies. TT-012 is the only MITF inhibitor with biochemically validated direct binding (Kd 15.5 nM) and dimer disruption activity (IC50 13.1 nM in MIDAS assay), enabling definitive structural biology experiments. • Only MITF inhibitor with validated in vivo efficacy: 79.7%-93.9% tumor growth reduction at 2-5 mg/kg, plus 93.9% pulmonary metastasis suppression in melanoma models • Enables definitive mechanistic assays: SEC analysis of oligomeric state, chemical cross-linking of dimer formation, EMSA of MITF-DNA interaction • ≥98% HPLC purity; white to beige powder; soluble in DMSO (2 mg/mL); shipped under ambient conditions globally

Molecular Formula C19H15N3O4
Molecular Weight 349.3 g/mol
Cat. No. B10905164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTT-012
Molecular FormulaC19H15N3O4
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C19H15N3O4/c23-18(10-8-14-4-2-12-25-14)21-16-6-1-7-17(20-16)22-19(24)11-9-15-5-3-13-26-15/h1-13H,(H2,20,21,22,23,24)/b10-8+,11-9+
InChIKeyYUFJMFXVUUMVCA-GFULKKFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TT-012: MITF Dimer Disruptor


TT-012 (CAS: 1164471-33-3; molecular formula: C19H15N3O4; molecular weight: 349.34) is a small-molecule microphthalmia-associated transcription factor (MITF) dimer disruptor [1]. Identified via high-throughput screening of 654,650 compounds, TT-012 specifically binds to the hyperdynamic MITF dimer interface and disrupts dimer formation and DNA-binding ability [1]. The compound is supplied as a solid powder (≥98% purity by HPLC) soluble in DMSO .

TT-012 vs. ML329: Target Engagement Differences


MITF-targeting compounds employ fundamentally different mechanisms: ML329 inhibits TRPM-1 promoter activity (IC50 = 1.2 µM) without disrupting MITF dimerization ; CH6868398 suppresses MITF protein expression [1]; WZS0347 acts as a PROTAC degrader . TT-012 is the only validated MITF dimer disruptor, directly binding to the dimer interface (Kd = 15.5 nM) and preventing DNA binding [2]. Substituting TT-012 with transcriptional inhibitors or degraders alters the experimental outcome—phenotypic responses diverge because MITF dimer integrity governs distinct transcriptional programs and melanoma cell states [2].

TT-012 Differentiation Evidence


MITF Dimerization Disruption (Biochemical vs. Cell-Based)

TT-012 potently inhibits MITF–MITF dimerization with an IC50 of 13.1 nM in the MITF Dimerization-based AlphaScreen (MIDAS) assay, while showing no inhibition of a control AlphaScreen assay detecting AIMP2–LysRS interaction, confirming specificity [1]. In contrast, the MITF transcriptional inhibitor ML329 inhibits TRPM‑1 promoter activity with an IC50 of 1.2 µM (1,200 nM) . Direct comparison reveals TT-012 is approximately 92‑fold more potent in disrupting MITF dimer formation, the immediate molecular event required for MITF transcriptional activity [1].

Melanoma Transcription Factor Dimer Disruption

Direct Binding Affinity (SPR) vs. ML329

Surface plasmon resonance (SPR) analysis demonstrated that TT-012 binds the MBP‑fused bHLH‑LZ domain of MITF with a dissociation constant (Kd) of 15.5 nM, with kon = 3.24×10⁶ M⁻¹s⁻¹ and koff = 0.050 s⁻¹ [1]. In comparison, ML329 lacks publicly reported direct binding affinity data for the MITF protein; its activity is inferred solely from functional reporter assays . The PROTAC degrader WZS0347 degrades MITF protein with 78% reduction at 0.1 µM but does not directly disrupt dimerization .

Melanoma Protein–Protein Interaction Surface Plasmon Resonance

Cell Growth Selectivity: MITF-High vs. MITF-Low

In MTT assays, TT-012 inhibited the growth of B16F10 melanoma cells (high MITF expression) with an IC50 of 499 nM, but showed no significant activity against low‑MITF‑expressing cell lines A375, HeLa, and SK‑MEL‑28 [1]. ML329 also exhibits selective inhibition of MITF‑dependent cell lines, but its potency in viability assays is generally reported in the micromolar range (e.g., 2–10 µM) [2]. CH6868398 suppresses MITF protein levels and inhibits cell growth, yet specific IC50 values for high‑ vs. low‑MITF cells are not uniformly disclosed [3].

Melanoma Cell Viability Selectivity

In Vivo Tumor Suppression vs. ML329

In a B16F10 melanoma‑bearing C57BL/6 mouse model, intravenous administration of TT‑012 at 2 mg/kg and 5 mg/kg reduced tumor volume by 79.7% and 93.9%, respectively, relative to vehicle controls [1]. The number of lung metastatic niches was also significantly decreased at both doses [1]. Comparable in vivo efficacy data for ML329 are limited; CH6868398 shows anti‑tumor efficacy in xenograft models but lacks quantitative metastasis reduction data [2]. WZS0347 suppresses migration but no tumor growth inhibition metrics are reported .

Melanoma Xenograft Metastasis

TT-012 Application Scenarios


Mechanistic Studies of MITF Dimerization and DNA-Binding

Use TT‑012 in AlphaScreen, SPR, and co‑immunoprecipitation assays to directly measure MITF dimer disruption. The compound's defined IC50 (13.1 nM) and Kd (15.5 nM) enable precise quantification of dimer interface perturbation, a capability unmatched by transcriptional inhibitors like ML329 [1].

Preclinical Melanoma Models for MITF-Targeted Therapy

Employ TT‑012 (IC50 = 499 nM) in B16F10 or other high‑MITF melanoma lines to selectively inhibit MITF transcriptional activity. The compound's clear selectivity profile (inactive on A375, HeLa, SK‑MEL‑28) provides a reliable negative‑control‑in‑a‑compound for assessing MITF dependency [1].

Dose-Response and Biomarker Studies in MITF-Dependent Cancers

Administer TT‑012 (2–5 mg/kg i.v.) in C57BL/6 mice bearing B16F10 tumors to achieve robust, dose‑dependent reductions in tumor volume and lung metastases. These validated in vivo protocols offer a proven reference for translational melanoma research [1].

PROTAC Development for MITF Targeted Degradation

Utilize TT‑012 as the benchmark MITF dimer disruptor in studies comparing mechanism‑of‑action outcomes (dimer disruption vs. transcriptional inhibition vs. degradation). Its well‑characterized biophysical and cellular activity profiles enable rigorous cross‑compound comparisons [1].

Technical Documentation Hub

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